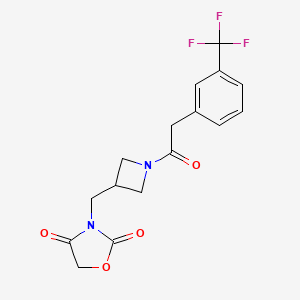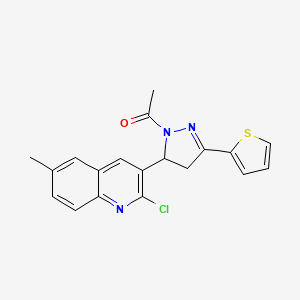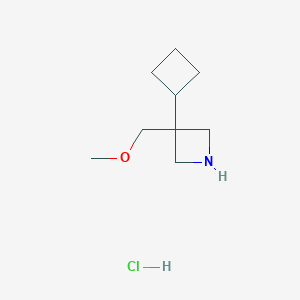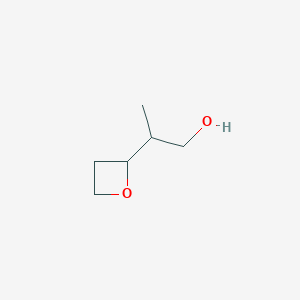
3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(2-(3-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H15F3N2O4 and its molecular weight is 356.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Fungicide Development
Famoxadone, structurally similar to the compound , showcases the role of oxazolidinone derivatives in agricultural applications. Famoxadone is an agricultural fungicide commercialized for its efficacy against various plant pathogens, demonstrating the potential of oxazolidinone derivatives in crop protection. The development of famoxadone involved extensive analog programs to optimize fungicidal activity, indicating the adaptability and utility of oxazolidinone compounds in addressing agricultural needs (Sternberg et al., 2001).
Synthetic Methodologies and Chemical Properties
Studies have explored various synthetic routes and chemical transformations pertinent to oxazolidinone and azetidine derivatives, highlighting their versatility in organic synthesis. For example, a novel approach to synthesizing 1,3-oxazolidine-2,4-diones via a two-step reaction sequence from α-ketols and isocyanates has been reported. This method allows for the preparation of derivatives with potential applications in medicinal chemistry and material science, emphasizing the compound's role in facilitating diverse synthetic strategies (Merino et al., 2010).
Antimicrobial and Antineoplastic Activities
The antimicrobial and antineoplastic activities of oxazolidinone derivatives have been investigated, suggesting potential applications in developing new therapeutic agents. Research indicates that certain oxazolidinone and azetidine derivatives exhibit potent cytotoxic effects against various murine and human cancer cell lines, as well as antimicrobial properties. These findings support the exploration of such compounds in designing novel treatments for cancer and infectious diseases (Hall et al., 1992).
Material Science Applications
The modification of polymers and resins with oxazolidinone derivatives has been shown to enhance thermal and mechanical properties, suggesting applications in material science. Incorporation of oxazolidinone-based modifiers into epoxy resins, for example, can significantly improve the material's glass transition temperature and flame retardancy. This highlights the potential of such compounds in developing high-performance materials with tailored properties for industrial applications (Juang et al., 2011).
Propriétés
IUPAC Name |
3-[[1-[2-[3-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)12-3-1-2-10(4-12)5-13(22)20-6-11(7-20)8-21-14(23)9-25-15(21)24/h1-4,11H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRXGRSWECUTQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C(=O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2412559.png)




![[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2412567.png)
![6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2412568.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)


![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)
![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)